molecular formula C11H12O2 B120518 Cinnamyl acetate CAS No. 21040-45-9

Cinnamyl acetate

Cat. No.: B120518
CAS No.: 21040-45-9
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-YVMONPNESA-N
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Mechanism of Action

Target of Action

Cinnamyl acetate is a chemical compound of the cinnamyl ester family . It’s a fragrance ingredient found in cinnamon leaf oil . The primary targets of this compound are pathogenic fungi and bacteria . It interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

This compound exhibits antimicrobial activity by interacting directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell wall, leading to cell death .

Biochemical Pathways

This compound is an acetate ester resulting from the formal condensation of cinnamyl alcohol with acetic acid . It naturally occurs in fresh bark of cinnamon (Cinnamomum zeylanicum Blume and other Cinnamomum species), with concentrations of 2,800–51,000 ppm .

Pharmacokinetics

pylori through molecular docking, MD Simulations and ADMET analyses revealed that this compound exhibited a significant level of pharmacokinetic and drug-likeness conformity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its antimicrobial properties. It has been shown to have significant antibacterial and antifungal activities . It disrupts the integrity of the microbial cell wall, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound in cinnamon can vary depending on the species of Cinnamomum and the part of the plant used . Additionally, the antimicrobial activity of this compound can be influenced by the specific strain of microorganism, as well as the presence of other compounds in the environment .

Biochemical Analysis

Biochemical Properties

Cinnamyl acetate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that this compound showed significant binding interactions with virB4 and virB9 proteins

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that this compound may influence the biosynthesis of benzyl acetate by regulating the production of key precursors such as benzaldehyde and benzyl alcohol .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that this compound may be involved in the biosynthesis of dibenzocyclooctadiene lignans, with PmPAL enzymes and PmMYB4 transcription factors playing important roles in regulating the accumulation of key biosynthetic precursors to these compounds .

Properties

CAS No.

21040-45-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

[(Z)-3-phenylprop-2-enyl] acetate

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5-

InChI Key

WJSDHUCWMSHDCR-YVMONPNESA-N

Isomeric SMILES

CC(=O)OC/C=C\C1=CC=CC=C1

SMILES

CC(=O)OCC=CC1=CC=CC=C1

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1

Appearance

Oil

boiling_point

263.00 to 265.00 °C. @ 760.00 mm Hg

density

1.047-1.054

21040-45-9
103-54-8

physical_description

Liquid
Colorless liquid;  [Sigma-Aldrich MSDS]
Colourless to slightly yellow liquid, sweet, balsamic, floral odou

solubility

insoluble in water;  soluble in oils
miscible (in ethanol)

Synonyms

cinnamyl acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cinnamyl acetate exert its antifungal effects?

A1: this compound demonstrates potent antifungal activity, particularly against tree pathogenic fungi like Phellinus noxius []. While the exact mechanism remains under investigation, its efficacy is likely attributed to its ability to disrupt fungal cell wall integrity and interfere with critical metabolic processes.

Q2: Can this compound be used to control nematodes?

A2: Research suggests that this compound exhibits significant nematicidal activity against Meloidogyne incognita, a root-knot nematode []. It achieves this by inhibiting juvenile movement and egg hatching, effectively disrupting the nematode life cycle.

Q3: Is this compound effective against mosquitos?

A3: this compound, often found in essential oils like those from Cinnamomum osmophloeum, demonstrates strong larvicidal activity against mosquito species like Aedes aegypti and Aedes albopictus []. This effect is attributed to its ability to penetrate the larval cuticle and interfere with essential physiological processes.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol.

Q5: How can this compound be identified using spectroscopic techniques?

A5: this compound can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide information about the compound's molecular weight, fragmentation pattern, and structural characteristics, enabling its identification and quantification in various matrices [, ].

Q6: How stable is this compound under different storage conditions?

A6: this compound, particularly when present in complex mixtures like guava nectar, can degrade during storage, especially at higher temperatures and under light exposure. Refrigeration and protection from light are crucial for preserving its stability and aroma [].

Q7: Does the presence of other compounds influence the stability of this compound?

A7: Yes, the stability of this compound can be affected by the presence of other compounds. For example, in cinnamon bark oil, its conversion to cinnamaldehyde and other components occurs during processing, indicating a potential for interaction and degradation [].

Q8: Can this compound be synthesized using enzymatic catalysis?

A8: Yes, this compound can be efficiently synthesized through lipase-catalyzed transesterification reactions using cinnamyl alcohol and an acyl donor like vinyl acetate [, , ]. This enzymatic approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q9: What factors affect the efficiency of this compound synthesis using lipases?

A9: Factors like the type of lipase, reaction temperature, substrate molar ratio, and the presence of solvents or immobilization supports significantly influence the yield and selectivity of this compound synthesis [, , ].

Q10: Can computational methods predict the anti-corrosion properties of this compound?

A10: Yes, computational studies employing quantum chemical calculations, Monte Carlo simulations, and molecular dynamics simulations have provided insights into the anti-corrosion capabilities of this compound by analyzing its adsorption energies and interactions with metal surfaces [].

Q11: How does the chemical structure of this compound contribute to its biological activities?

A11: The presence of the acetate group, the phenyl ring, and the unsaturated double bond in the cinnamyl moiety all contribute to the molecule's overall hydrophobicity, reactivity, and ability to interact with biological targets, influencing its antifungal, larvicidal, and other activities.

Q12: Do structural modifications of this compound affect its biological activity?

A12: Yes, structural modifications, such as the introduction of substituents on the phenyl ring or alterations to the acetate group, can significantly impact the activity and potency of this compound. For instance, acetylation of cinnamaldehyde to form this compound can lead to a decrease in acaricidal activity [].

Q13: How can the stability and bioavailability of this compound be improved for potential pharmaceutical applications?

A13: Research is exploring various formulation strategies, such as encapsulation in nanoparticles or liposomes, to enhance the stability, solubility, and bioavailability of this compound, potentially leading to more effective drug delivery systems.

Q14: What are the common analytical methods used to quantify this compound in various matrices?

A14: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely employed for the separation, identification, and quantification of this compound in complex mixtures like essential oils, plant extracts, and food products [, , , ].

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